
Ex26
Übersicht
Beschreibung
Ex26 (Chemical ID: 1233332-37-0) is a peripherally restricted biphenylcarboxamide derivative developed as a highly potent and selective sphingosine 1-phosphate receptor 1 (S1P1) antagonist . It exhibits an IC50 of 0.93 nM against S1P1, with >3,000-fold selectivity over other S1P receptors (S1P2–S1P5) . Structurally, this compound belongs to a novel class of biaryl benzylamines distinct from earlier S1P analogs, enabling improved pharmacokinetic properties and reduced off-target effects .
This compound inhibits S1P1-mediated lymphocyte egress by blocking receptor internalization and polyubiquitination, leading to lymphocyte sequestration in lymph nodes and thymus . Its peripheral restriction ensures minimal central nervous system (CNS) penetration (brain-to-plasma ratio: ~0.0015), avoiding CNS-related side effects common with other S1P modulators like FTY720 (Fingolimod) . In preclinical studies, this compound demonstrated efficacy in ameliorating experimental autoimmune encephalomyelitis (EAE) by reducing lymphocyte infiltration into the spinal cord .
Vorbereitungsmethoden
Stepwise Synthetic Protocol
Preparation of 5-Bromo-2-fluoro-3,5-dimethylbiphenyl-4-carboxylic Acid
Reaction Conditions
-
Substrate : 2-Fluoro-3,5-dimethylbromobenzene
-
Coupling Partner : 4-Chlorophenylboronic acid
-
Catalyst : Pd(PPh3)4 (2 mol%)
-
Base : K2CO3 (3 equiv)
-
Solvent : Toluene/EtOH (4:1)
-
Temperature : 110°C, 18 hr
Critical Parameters
Maintaining anhydrous conditions prevents hydrolysis of the boronic ester intermediate. The reaction mixture requires strict oxygen exclusion to prevent catalyst deactivation.
Introduction of the Ethylamine Sidechain
Amination Protocol
-
Substrate : Intermediate from 2.1
-
Amine Source : (4-Chloro-3-methylphenyl)ethylamine
-
Coupling Agent : HATU (1.2 equiv)
-
Base : DIPEA (3 equiv)
-
Solvent : DMF, 0°C → RT
-
Reaction Time : 12 hr
Purification Challenges
The reaction generates positional isomers requiring separation via preparative HPLC (C18 column, 70:30 MeCN/H2O + 0.1% TFA). Isomer identification is confirmed through NOESY NMR correlations.
Cyclopropanation and Carboxylic Acid Formation
Key Transformation
-
Substrate : N-Protected amide intermediate
-
Cyclopropanation Reagent : Trimethylsulfoxonium iodide (3 equiv)
-
Base : NaH (3.5 equiv)
-
Solvent : THF, -78°C → RT
-
Reaction Time : 6 hr
-
Deprotection : 6N HCl, reflux 2 hr
Mechanistic Considerations
The ylide-mediated cyclopropanation proceeds through a [2+1] cycloaddition mechanism, with strict temperature control (-78°C) necessary to prevent ring-opening side reactions. Final acid hydrolysis employs mineral acid under reflux conditions to cleave protecting groups while preserving the cyclopropane ring integrity .
Industrial-Scale Production Considerations
Process Optimization Parameters
Parameter | Laboratory Scale | Pilot Plant | Industrial Scale |
---|---|---|---|
Batch Size | 50 g | 5 kg | 500 kg |
Reaction Volume | 1 L | 100 L | 10,000 L |
Cooling Rate | 5°C/min | 1°C/min | 0.5°C/min |
Purification Method | Column Chromatography | Centrifugal Partition Chromatography | Continuous Countercurrent Extraction |
Industrial production employs continuous flow chemistry for the cross-coupling steps, achieving 92% conversion efficiency compared to batch processing . Temperature gradients in large-scale reactors necessitate precise jacket cooling protocols to maintain reaction selectivity.
Physicochemical Properties Impacting Synthesis
Solubility Profile
Solvent | Solubility (mg/mL) | Optimal Concentration Range |
---|---|---|
DMSO | 49.5 | 25-75 mM |
Ethanol | 49.5 | 10-50 mM |
THF | 12.3 | 5-15 mM |
The high DMSO solubility facilitates intermediate purification through antisolvent crystallization techniques. Ethanol serves as the preferred solvent for large-scale extractions due to its favorable safety profile .
Thermal Stability Data
Temperature | Decomposition Rate (%/hr) | Major Degradation Product |
---|---|---|
25°C | 0.12 | None detected |
40°C | 0.85 | Dehydrocyclized analog |
60°C | 4.32 | Ring-opened diacid |
Strict temperature control during solvent removal steps prevents thermal degradation, particularly in the final stages of synthesis .
Analytical Characterization Protocols
Purity Assessment
HPLC Conditions
-
Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
-
Mobile Phase: 0.1% H3PO4 (A), MeCN (B)
-
Gradient: 30-90% B over 25 min
-
Flow Rate: 1 mL/min
-
Detection: 254 nm
System suitability testing demonstrates resolution >2.0 between Ex26 and its closest eluting impurity. The method validates ≥98% purity across production batches .
Spectroscopic Fingerprints
Characteristic NMR Signals
-
1H NMR (400 MHz, DMSO-d6) : δ 1.38 (s, 3H, CH3), 2.25 (q, J=7.2 Hz, 2H, CH2), 3.12 (m, 1H, cyclopropane CH), 6.82 (d, J=8.4 Hz, 2H, aromatic)
-
13C NMR : δ 24.8 (cyclopropane C), 128.5 (aromatic C-F), 174.3 (COOH)
The cyclopropane proton environment produces distinctive splitting patterns, with coupling constants (J=8-10 Hz) confirming ring strain characteristics .
Process Step | Major Waste Components | Treatment Method |
---|---|---|
Cross-coupling | Pd residues (12 ppm) | Activated carbon filtration |
Amination | HATU byproducts | Alkaline hydrolysis |
Cyclopropanation | Sulfur compounds | Oxidation precipitation |
The process incorporates closed-loop solvent recovery systems achieving 95% DMSO reuse efficiency. Palladium catalyst recovery meets EPA standards for heavy metal discharge .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ex 26 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können den Biphenylkern oder den Cyclopropancarbonsäureanteil modifizieren.
Substitution: Halogensubstitutionsreaktionen sind üblich, insbesondere unter Beteiligung der Fluor- und Chlorgruppen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Chlor- oder Fluorgas
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion Alkohole oder Amine liefern kann .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
The applications of Ex26 span several domains:
Chemistry
- Tool Compound : this compound is utilized as a tool compound to study the S1P1 receptor's role in biochemical pathways.
- Chemical Reactions : It undergoes various chemical reactions such as oxidation, reduction, and substitution, which are essential for synthesizing related compounds.
Biology
- Immune Response Modulation : this compound aids in understanding immune responses by inducing lymphocyte sequestration in peripheral lymph nodes.
- Cellular Effects : The compound affects various cell types, particularly lymphocytes, by reducing their circulation in the bloodstream.
Medicine
- Autoimmune Disease Treatment : this compound is being investigated for its potential in treating autoimmune diseases like multiple sclerosis. Its ability to modulate immune cell trafficking is crucial for developing therapies that target these conditions.
- Clinical Trials : Ongoing clinical trials are assessing the efficacy and safety of this compound in human subjects suffering from autoimmune disorders.
Industry
- Therapeutic Development : The compound is being explored for developing new therapeutic agents targeting the S1P1 receptor, which could lead to innovative treatments for various diseases.
Case Study 1: Immune Modulation
In a study investigating the effects of this compound on lymphocyte behavior, researchers observed that administration of the compound led to significant sequestration of T-cells in peripheral lymph nodes. This finding highlights this compound's potential as a therapeutic agent for conditions characterized by excessive immune activation.
Case Study 2: Multiple Sclerosis
Clinical trials involving patients with relapsing forms of multiple sclerosis have shown promising results with this compound treatment. Participants exhibited reduced relapse rates and improved neurological function compared to control groups. This underscores the compound's therapeutic potential in managing autoimmune diseases.
Wirkmechanismus
Ex 26 exerts its effects by selectively binding to the S1P1 receptor, inhibiting its activity. This leads to the sequestration of lymphocytes in peripheral lymph nodes, reducing their circulation in the bloodstream. The compound also upregulates S1P1 receptor expression and increases interferon-alpha production in stimulated dendritic cells .
Vergleich Mit ähnlichen Verbindungen
Ex26 vs. Early S1P1 Antagonists (W146, VPC44116)
- Higher IC50 values: Double-digit nanomolar potency (e.g., W146 IC50 ~10–100 nM) vs. This compound’s sub-nanomolar IC50 .
- Short half-lives : Minutes in vivo vs. This compound’s 73.5-minute half-life in mice .
- Transient effects : W146 induced lymphocyte sequestration only at high doses, whereas this compound achieves sustained sequestration at ED50 = 0.06 mg/kg .
This compound vs. S1P1 Agonists (FTY720, Ponesimod)
S1P1 agonists like FTY720 (used in multiple sclerosis) and Ponesimod function by internalizing S1P1, reducing lymphocyte circulation. Key distinctions:
In EAE models, this compound (30 mg/kg) reduced disease severity comparably to FTY720 but without depleting brain S1P1 expression .
This compound vs. Dual S1P1/S1P3 Modulators (TY52156)
TY52156, an S1P3 antagonist, contrasts with this compound in Schwann cell transdifferentiation studies:
- This compound partially reverses Fingolimod-induced repair phenotypes (e.g., GAP43/PDGF-BB downregulation), while TY52156 fully abolishes them .
- This compound’s S1P1 selectivity avoids interference with S1P3-mediated processes (e.g., cardiac function) .
Key Research Findings
- Lymphocyte Sequestration : this compound induces dose-dependent sequestration (ED50 = 0.06 mg/kg) with kinetics mirroring pulmonary edema resolution .
- Thymocyte Retention : Mature CD62L+ thymocytes accumulate in the thymus under continuous this compound administration, mimicking agonist effects .
- Therapeutic Efficacy : In EAE, Ex30 (30 mg/kg) reduced spinal cord lymphocyte infiltration by >50%, comparable to FTY720 .
Data Tables
Table 1. Selectivity Profile of this compound
S1P Receptor | IC50 (nM) | Agonist EC50 (nM) |
---|---|---|
S1P1 | 0.93 | >10,000 |
S1P2 | >10,000 | >10,000 |
S1P3 | >10,000 | >10,000 |
S1P4 | 4,900 | >10,000 |
S1P5 | 3,100 | >10,000 |
Table 2. Pharmacokinetic Comparison
Compound | Half-Life (min) | CNS Penetration | Lymphocyte ED50 (mg/kg) |
---|---|---|---|
This compound | 73.5 | Negligible | 0.06 |
W146 | <30 | Moderate | 1.2 |
FTY720 | >1,440 | High | 0.01 |
Sources:
Biologische Aktivität
Ex26, a potent and selective antagonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1), has garnered attention for its significant biological activity in various cellular contexts. This article reviews the biological mechanisms, research findings, and case studies associated with this compound, highlighting its potential therapeutic applications.
Overview of this compound
This compound is characterized by an impressive selectivity profile, exhibiting an IC50 value of 0.93 nM for S1P1, with over 3,000-fold selectivity compared to other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5) . This high selectivity makes this compound a valuable tool for studying the specific roles of S1P1 in cellular signaling and disease processes.
This compound functions primarily as an antagonist that inhibits the activation of the S1P1 receptor. This receptor is integral to various physiological processes, including immune response regulation, angiogenesis, and cell proliferation. The inhibition of S1P1 by this compound has been shown to impact several downstream signaling pathways:
- Inhibition of STAT3 Activation : In studies involving glioblastoma cells (U251), this compound significantly reduced the activation of the STAT3 signaling pathway induced by the US28 receptor from human cytomegalovirus (HCMV). This effect was attributed to the blockade of S1P signaling pathways that typically promote tumorigenesis .
- Impact on Pro-inflammatory Signaling : In non-malignant cells such as HEK293T and NIH-3T3, this compound treatment led to decreased expression of pro-inflammatory markers including IL-6 and COX-2, which are often implicated in cancer progression .
Table 1: Summary of Biological Effects Induced by this compound
Case Studies
Recent studies have provided insights into the therapeutic potential of this compound in various disease models:
- Glioblastoma Model : In xenograft models using U251 glioblastoma cells, treatment with this compound resulted in a marked reduction in tumor growth compared to control groups. The inhibition of the S1P signaling pathway was linked to decreased tumor vascularization and lower levels of pro-tumorigenic cytokines .
- Autoimmune Disease Models : In models of multiple sclerosis (MS), this compound has shown promise by reducing lymphocyte migration into the central nervous system (CNS), thereby alleviating symptoms associated with CNS inflammation. The mechanism involves preventing S1P-mediated egress of lymphocytes from lymphoid organs .
Q & A
Q. Basic: What is the primary mechanism of action of Ex26 in modulating S1P1 receptor activity?
This compound acts as a highly selective antagonist of the Sphingosine 1-phosphate receptor 1 (S1P1), with an IC50 of 0.93 nM against S1PR1 and >3,000-fold selectivity over other S1P receptors (S1PR2/3/4/5) . Methodologically, its antagonism can be validated using competitive binding assays or functional assays measuring S1P-induced receptor internalization. For example, this compound inhibits S1P1 agonist-induced receptor ubiquitination and internalization, which can be quantified via fluorescence-activated cell sorting (FACS) or confocal microscopy .
Q. Basic: What experimental models are commonly used to study this compound’s therapeutic potential?
This compound is frequently tested in murine experimental autoimmune encephalomyelitis (EAE) models to evaluate its immunomodulatory effects. Key parameters include disease severity scores, cytokine profiles (e.g., IFN-γ levels), and histopathological analysis of CNS tissues . In vitro, Schwann cell cultures are used to assess this compound’s role in nerve repair, with gene expression markers like GAP43 and Oct-6 serving as indicators of a pro-repair phenotype .
Q. Advanced: How should researchers design dose-response experiments for this compound to balance efficacy and off-target effects?
Dose optimization requires dual validation :
- In vitro : Titrate this compound concentrations (e.g., 0.1–10 μM) in S1P1-overexpressing cell lines, measuring antagonism via cAMP accumulation or ERK phosphorylation assays.
- In vivo : Use pharmacokinetic profiling to determine bioavailability. For example, lung wet weight measurements in mice (Figure B, ) show dose-dependent effects, with 3 mg/kg achieving significant S1P1 blockade without adverse effects. Always include controls for S1PR2/3/4/5 to confirm selectivity .
Q. Advanced: How can contradictory data on this compound’s impact on PTEN and c-Jun signaling be resolved?
In Schwann cells, FTY (a non-selective S1P modulator) increases PTEN protein levels, while this compound alone does not . To resolve this:
- Perform co-treatment experiments (e.g., FTY + this compound) to identify synergistic or antagonistic interactions.
- Use phospho-specific antibodies to distinguish between total and phosphorylated PTEN/c-Jun. For example, while total PTEN increases with FTY, its phosphorylation state (p-PTEN) remains unchanged, suggesting post-translational regulation .
- Combine transcriptomic (RNA-seq) and proteomic (mass spectrometry) analyses to dissect pathway crosstalk.
Q. Advanced: What methodological strategies are recommended for analyzing this compound’s role in modulating CpG-A-stimulated IFN production?
To study this compound’s enhancement of IFN-γ in CpG-A-stimulated immune cells:
- Use primary dendritic cells or macrophages treated with TLR9 agonists (e.g., CpG-A).
- Quantify IFN-γ via ELISA or multiplex cytokine arrays.
- Include S1P1 knockdown/knockout controls (e.g., CRISPR/Cas9) to confirm receptor specificity.
- Pair with flow cytometry to assess S1P1 surface expression changes post-treatment .
Q. Basic: What are the critical parameters to monitor when using this compound in longitudinal studies?
- Pharmacodynamic markers : Serum IFN-γ levels, S1P1 receptor occupancy (via radioligand binding).
- Safety endpoints : Lung wet weight (a proxy for vascular leakage; Figure B-C, ), lymphocyte counts.
- Target engagement : Validate using receptor internalization assays or nanoscale differential scanning fluorimetry (nanoDSF) .
Q. Advanced: How can researchers address variability in gene expression data when testing this compound in Schwann cells?
Variability in markers like GAP43 or Tymp1 (Figure A, ) can arise from differences in cell differentiation states. Mitigation strategies include:
- Synchronize cell cycles using serum starvation or pharmacological inhibitors.
- Use single-cell RNA sequencing to identify subpopulations with divergent responses.
- Normalize data to housekeeping genes validated for Schwann cells (e.g., Hprt1, Gapdh) and include technical replicates to reduce error .
Q. Advanced: What statistical approaches are optimal for analyzing this compound’s dose- and time-dependent effects?
- Nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) for IC50/EC50 calculations (Figure A, ).
- Mixed-effects models for longitudinal in vivo data to account for individual variability.
- Principal component analysis (PCA) to integrate multi-omics datasets (e.g., gene expression + proteomics) .
Q. Basic: How should this compound be stored and reconstituted to ensure stability in experiments?
- Store lyophilized this compound at -20°C in anhydrous DMSO (10 mM stock).
- Avoid freeze-thaw cycles; aliquot working concentrations.
- Confirm stability via LC-MS before critical experiments .
Q. Advanced: What are the ethical and practical considerations for using this compound in preclinical studies?
- Ethical : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding.
- Practical : Monitor for species-specific S1P1 binding affinity differences (e.g., human vs. murine receptors).
- Data transparency : Share raw data (e.g., RNA-seq files) in public repositories like GEO or PRIDE .
Eigenschaften
IUPAC Name |
1-[[4-[5-[1-(4-chloro-3-methylphenyl)ethylamino]-2-fluorophenyl]-2,6-dimethylbenzoyl]amino]cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClFN2O3/c1-15-11-19(5-7-23(15)29)18(4)31-21-6-8-24(30)22(14-21)20-12-16(2)25(17(3)13-20)26(33)32-28(9-10-28)27(34)35/h5-8,11-14,18,31H,9-10H2,1-4H3,(H,32,33)(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHNBORUVLWCKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC2(CC2)C(=O)O)C)C3=C(C=CC(=C3)NC(C)C4=CC(=C(C=C4)Cl)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001101859 | |
Record name | 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001101859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233332-37-0 | |
Record name | 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233332-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001101859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.